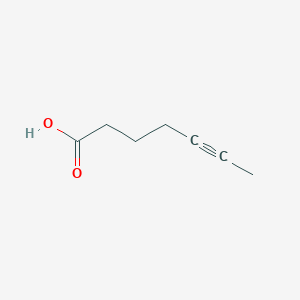

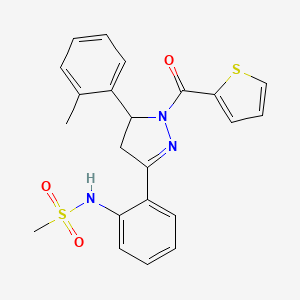

![molecular formula C8H5ClN4 B2630203 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile CAS No. 1104381-00-1](/img/structure/B2630203.png)

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Vue d'ensemble

Description

“6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is a chemical compound with the CAS Number: 7205-46-1 . It has a molecular weight of 167.6 and its IUPAC name is 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, one synthesis method involves stirring 2-Chloro-4-methylamino-5-aminopyridine with trimethyl ortho formate and formic acid at 100 °C for 3 hours .Molecular Structure Analysis

The molecular structure of “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is represented by the linear formula C7H6ClN3 . The InChI code for this compound is 1S/C7H6ClN3/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3 .Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” are diverse and can lead to various products . The compound can participate in reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Physical And Chemical Properties Analysis

“6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is a solid at room temperature . It has a molecular weight of 167.6 and is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Cathepsin S Inhibition

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogs have been identified as potent inhibitors of cathepsin S. These inhibitors show effectiveness against both purified enzyme and in human cell-based assays, making them significant in the study of cathepsin S related pathways and diseases (Cai et al., 2010).

Fluorescent Probes for Mercury Ion

This compound has been used in the development of fluorescent probes for mercury ion detection. It demonstrates efficiency as a probe both in acetonitrile and in buffered aqueous solution, highlighting its potential in environmental monitoring and analytical chemistry applications (Shao et al., 2011).

Chemical and Structural Analysis

Research has focused on the chemical and structural analysis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives. Studies include vibrational spectra, X-ray, and molecular structure analysis, providing insights into the physical and chemical properties of these compounds (Lorenc et al., 2008).

Development of Heterocyclic Systems

The compound has been involved in the synthesis of new heterocyclic systems. These systems are explored for their fluorescent properties, which could have applications in materials science and bioimaging technologies (Pordel et al., 2017).

Corrosion Inhibition

Studies have explored the use of imidazo[4,5-b] pyridine derivatives, including 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile, as corrosion inhibitors for metals. This research is significant in materials science, particularly in the context of preventing corrosion in industrial applications (Saady et al., 2021).

Synthesis of Novel Compounds

This chemical has been a key intermediate in the synthesis of various novel compounds. These synthetic routes and compounds have potential applications in pharmaceuticals, materials science, and organic chemistry (Zaki & Proença, 2007).

Safety And Hazards

Orientations Futures

Imidazole derivatives, including “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine”, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their structural character and their ability to influence many cellular pathways . Therefore, the future directions in the research and development of this compound could involve exploring its potential therapeutic applications.

Propriétés

IUPAC Name |

6-chloro-1-methylimidazo[4,5-c]pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c1-13-4-11-8-5(3-10)12-7(9)2-6(8)13/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHKBWMDRJSRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(C=C21)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2630122.png)

![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2630132.png)

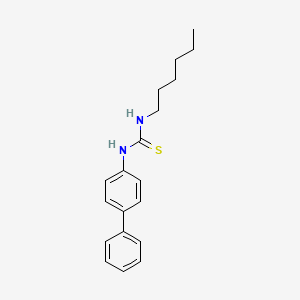

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2630133.png)

![N-benzyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2630138.png)

![(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2630142.png)